1-(3-Nitro-phenylmethanesulfonyl)-pyrrolidine
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Overview
Description
1-(3-Nitro-phenylmethanesulfonyl)-pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a methanesulfonyl group, which is further substituted with a 3-nitrophenyl group
Preparation Methods
The synthesis of 1-(3-Nitro-phenylmethanesulfonyl)-pyrrolidine typically involves the reaction of pyrrolidine with a suitable sulfonyl chloride derivative, such as 3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
1-(3-Nitro-phenylmethanesulfonyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the nitrophenyl group can be coupled with boronic acids in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Nitro-phenylmethanesulfonyl)-pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-phenylmethanesulfonyl)-pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The sulfonyl group can also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-(3-Nitro-phenylmethanesulfonyl)-pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which have different substituents and biological activities.
Sulfonyl compounds: Compounds like methanesulfonyl chloride and benzenesulfonyl chloride, which have different substituents on the sulfonyl group, leading to varied reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methylsulfonyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-13(15)11-5-3-4-10(8-11)9-18(16,17)12-6-1-2-7-12/h3-5,8H,1-2,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCGXTVCSRFBJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590127 |
Source
|
Record name | 1-[(3-Nitrophenyl)methanesulfonyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864685-23-4 |
Source
|
Record name | 1-[(3-Nitrophenyl)methanesulfonyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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